Perfluorotripentylamine

Vue d'ensemble

Description

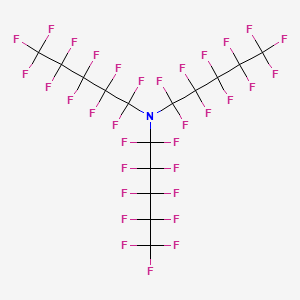

Perfluorotripentylamine, also known as this compound, is an organic compound with the chemical formula N((CF2)4CF3)3. This compound consists of three pentyl groups connected to one nitrogen atom, where all hydrogen atoms are replaced with fluorine atoms. It is a perfluorocarbon, known for its hydrophobic and oxidation-resistant properties. This compound is used in various applications, including as an electronics coolant and in chromatography .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluorotripentylamine is typically prepared by electrofluorination of the corresponding amine using hydrogen fluoride as both the solvent and the source of fluorine. The reaction can be represented as follows:

N((CH2)4CH3)3+33HF→N((CF2)4CF3)3+33H2

This process involves the replacement of hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound .

Industrial Production Methods: Industrial production of tris(perfluoropentyl)amine follows the same electrofluorination process, ensuring high purity and yield. The use of hydrogen fluoride in large-scale production requires stringent safety measures due to its corrosive nature .

Analyse Des Réactions Chimiques

Types of Reactions: Perfluorotripentylamine is known for its chemical stability and resistance to oxidation. It does not readily undergo typical organic reactions such as oxidation, reduction, or substitution due to the strong carbon-fluorine bonds. it can participate in reactions involving strong nucleophiles or electrophiles under specific conditions .

Common Reagents and Conditions: Reactions involving tris(perfluoropentyl)amine typically require harsh conditions or specialized reagents due to its inert nature. For example, reactions with strong bases or acids can lead to the formation of various derivatives .

Major Products: The major products formed from reactions involving tris(perfluoropentyl)amine are typically fluorinated derivatives, which retain the compound’s characteristic stability and resistance to degradation .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Perfluorotripentylamine is characterized by its high chemical stability, low surface tension, and excellent dielectric properties. These features make it suitable for various applications, especially in environments where chemical reactivity must be minimized.

- Molecular Formula : C15F27N

- Molecular Weight : 971.14 g/mol

- CAS Number : 647-42-7

Electronics Sector

This compound is widely used in the electronics industry due to its inertness and thermal stability.

- Vapor Phase Soldering : It serves as a heat transfer fluid in vapor phase soldering processes, which are essential for assembling electronic components without damaging sensitive parts .

- Dielectric Fluid : Its excellent dielectric properties make it an ideal candidate for use as an insulating fluid in electrical equipment, such as transformers and capacitors.

Research and Development

The compound's unique properties have led to its use in various research applications:

- High-Pressure Studies : Research has utilized this compound in high-pressure experiments to study its behavior under extreme conditions, providing insights into phase transitions and material stability .

- Reference Material : It is employed as a reference substance in mass spectrometry, aiding in the calibration of analytical instruments .

Environmental Considerations

While this compound is valued for its stability, there are growing concerns regarding the environmental impact of perfluorinated compounds. Regulatory frameworks are evolving to assess their persistence and potential bioaccumulation. Studies indicate that while perfluorinated compounds can degrade into shorter-chain perfluoroalkyl carboxylic acids, their long-term effects on ecosystems remain an area of active research .

Case Study 1: Vapor Phase Soldering

In a study conducted by researchers at a leading electronics firm, this compound was used as a vapor phase soldering medium. The results demonstrated improved solder joint reliability compared to traditional methods, highlighting the compound's effectiveness in minimizing thermal stress on components.

Case Study 2: High Pressure Raman Spectroscopy

A high-pressure Raman study evaluated the structural integrity of this compound under varying pressure conditions. The findings revealed that the compound maintains its structural integrity up to significant pressures, making it suitable for applications in high-pressure environments such as deep-sea exploration or aerospace engineering .

Mécanisme D'action

The mechanism of action of tris(perfluoropentyl)amine is primarily based on its physical properties rather than chemical reactivity. Its hydrophobic nature and chemical stability allow it to function effectively as a coolant and in chromatography.

Comparaison Avec Des Composés Similaires

Perfluorotributylamine: Similar to tris(perfluoropentyl)amine, this compound is also used as an electronics coolant and shares similar chemical stability and hydrophobic properties.

Perfluorotriamylamine: Another perfluorinated amine with comparable applications and properties.

Uniqueness: Perfluorotripentylamine stands out due to its specific molecular structure, which provides a unique combination of high boiling point, chemical stability, and low toxicity. These properties make it particularly suitable for specialized applications in electronics cooling and chromatography .

Activité Biologique

Perfluorotripentylamine (FC-70) is a perfluorinated compound that has garnered attention in various fields, including biomedicine and materials science. Its unique chemical properties, such as high thermal stability and low surface tension, make it a candidate for applications ranging from anti-biofouling agents to drug delivery systems. This article explores the biological activity of FC-70, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant research findings.

This compound is a perfluorinated amine characterized by its three pentyl groups attached to a nitrogen atom, resulting in a highly hydrophobic and lipophobic nature. This structure contributes to its unique interactions with biological systems.

1. Cellular Interactions

Research has indicated that FC-70 exhibits significant effects on cellular processes, particularly in the context of cancer immunotherapy. A study demonstrated that albumin-based nanoparticles of this compound could enhance T-cell infiltration into tumors by inhibiting platelet activation. This mechanism is crucial as it promotes the delivery of immune cells to tumor sites, potentially improving the efficacy of immunotherapies such as anti-PD-L1 treatments .

2. Anti-Biofouling Properties

FC-70 has been investigated for its anti-biofouling capabilities. In experiments involving liquid-infused surfaces, it was shown to prevent biofilm formation by Pseudomonas aeruginosa, achieving up to 99.6% reduction in biofilm attachment over a week . This property is particularly valuable in biomedical devices where biofilm formation can lead to infections.

Case Study 1: Tumor Infiltration Enhancement

In a study involving murine models, FC-70 nanoparticles were administered alongside anti-PD-L1 antibodies. The results showed a significant increase in tumor-infiltrating CD8+ T cells and a marked reduction in tumor growth rates compared to controls. The combination treatment resulted in nearly 90% tumor inhibition, highlighting FC-70's potential as an immunotherapy enhancer .

Case Study 2: Biofilm Prevention

A separate investigation into the use of FC-70 in anti-biofouling applications demonstrated its effectiveness in preventing bacterial adhesion on various surfaces. The study utilized Slippery Liquid-Infused Porous Surfaces (SLIPS), where FC-70 was integrated to create a low-friction environment that deterred bacterial colonization .

Research Findings

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15F33N/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)49(14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZYBQIAUSKCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(N(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C5F11)3, C15F33N | |

| Record name | 1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059835 | |

| Record name | Fluorocarbon FC 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-84-1 | |

| Record name | Perfluorotripentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorocarbon FC 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorocarbon FC 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(undecafluoropentyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.